Cas no 1501880-03-0 (4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol)

4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-fluoro-2-[1-[(3-hydroxypropyl)amino]ethyl]-
- 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol
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- Inchi: 1S/C11H16FNO2/c1-8(13-5-2-6-14)10-7-9(12)3-4-11(10)15/h3-4,7-8,13-15H,2,5-6H2,1H3
- InChI Key: PFBZQRCQDKDGDM-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(F)C=C1C(NCCCO)C
4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162740-0.25g |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 0.25g |
$1012.0 | 2023-06-04 | ||
Enamine | EN300-162740-50mg |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-162740-5000mg |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-162740-5.0g |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-162740-0.05g |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-162740-0.5g |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 0.5g |
$1056.0 | 2023-06-04 | ||
Enamine | EN300-162740-1.0g |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-162740-2.5g |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-162740-0.1g |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 0.1g |
$968.0 | 2023-06-04 | ||
Enamine | EN300-162740-500mg |
4-fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol |
1501880-03-0 | 500mg |
$671.0 | 2023-09-22 |
4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol Related Literature
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
Additional information on 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol
Introduction to 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol (CAS No. 1501880-03-0)
4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol, identified by its Chemical Abstracts Service (CAS) number 1501880-03-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fluoro-substituted phenolic backbone with an aminoethyl side chain terminated by a hydroxyl group, exhibits a unique structural and functional profile that has garnered interest in both academic research and drug development initiatives.
The presence of a fluorine atom at the para position relative to the hydroxyl group introduces a degree of metabolic stability and electronic modulation, which are critical factors in medicinal chemistry. Fluorinated aromatic compounds are widely recognized for their ability to enhance binding affinity, improve pharmacokinetic properties, and modulate receptor interactions. In the context of 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol, the fluoro-substituent likely contributes to its potential as a building block for more complex pharmacophores, particularly in the design of small-molecule inhibitors or modulators targeting protein-protein interactions and enzyme inhibition.
The aminopropyl side chain attached to the aromatic ring provides a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored solubility, bioavailability, and target specificity. This structural feature is particularly valuable in drug discovery pipelines, where modifications at the side chain can fine-tune pharmacological activity while maintaining core biological efficacy. The hydroxyl group at the terminal end of the side chain further enhances reactivity, allowing for conjugation with other biomolecules or functional groups via esterification, etherification, or other coupling strategies.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of fluorinated phenols as scaffolds for therapeutic agents. Studies suggest that compounds with similar structural motifs may exhibit inhibitory activity against various kinases and transcription factors, which are implicated in cancer progression and inflammatory diseases. The fluoro-substituent, in particular, has been shown to improve binding interactions by increasing lipophilicity and reducing metabolic susceptibility, thereby extending the half-life of drug candidates.
In addition to its pharmacological relevance, 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol has been explored as a precursor in synthetic organic chemistry. The combination of an aromatic ring with multiple reactive sites—such as the hydroxyl group and the primary amine—makes it an attractive candidate for multi-step synthetic routes. Researchers have leveraged this compound to develop novel methodologies for constructing complex heterocyclic frameworks, which are prevalent in modern pharmaceuticals. The ability to introduce diverse functional groups while maintaining structural integrity underscores its utility as a synthetic intermediate.
The growing interest in fluorinated compounds is also driven by their role in enhancing imaging modalities in diagnostic applications. Fluorine-18 labeled derivatives of phenols have been widely used in positron emission tomography (PET) scans due to their favorable metabolic properties and high sensitivity. While 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol itself may not be directly used as an imaging agent, its structural features could inspire the design of radiolabeled analogs with improved diagnostic capabilities.
From a regulatory perspective, compounds like 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol must undergo rigorous testing to ensure safety and efficacy before entering clinical development. Current research emphasizes the importance of understanding off-target effects and potential toxicities associated with fluorinated aromatics. Advances in high-throughput screening (HTS) and structure-activity relationship (SAR) studies have facilitated more efficient identification of lead compounds with minimal adverse profiles.
The synthesis of 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol typically involves multi-step organic transformations, starting from commercially available fluorobenzene derivatives. Key synthetic strategies include nucleophilic aromatic substitution (SNAr), Grignard reactions for side chain extension, and protection-deprotection protocols to handle reactive functional groups. Recent publications have reported optimized synthetic routes that improve yield and purity while minimizing waste generation—a critical consideration in sustainable chemistry practices.
The versatility of this compound is further demonstrated by its application in exploring novel therapeutic mechanisms. For instance, researchers have investigated its potential as an intermediate in developing kinase inhibitors targeting pathways involved in neurodegenerative diseases. The combination of an aromatic scaffold with polar substituents allows for selective binding to biological targets without significant off-target effects—a hallmark of effective drug candidates.
As computational methods continue to evolve, virtual screening techniques have become increasingly valuable in identifying promising candidates like 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol. Machine learning models trained on large datasets can predict binding affinities and metabolic stabilities with high accuracy, accelerating the drug discovery process. Such tools are particularly useful for evaluating large libraries of fluorinated phenols rapidly, enabling researchers to prioritize compounds for experimental validation.
The future direction of research on 4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol may include exploring its role as a chiral building block or investigating enantioselective synthesis strategies. Chiral fluorinated compounds have shown promise in treating certain diseases where stereoselectivity is crucial, such as psychiatric disorders or metabolic syndromes. By developing asymmetric synthetic routes, chemists can access enantiomerically pure forms that exhibit enhanced therapeutic effects.
In conclusion,4-fluoro-2-{1-(3-hydroxypropyl)aminoethyl}phenol (CAS No. 1501880-03-0) represents a structurally intriguing compound with broad applications across pharmaceutical chemistry and bioorganic synthesis. Its unique combination of functional groups—comprising a fluoro-substituted phenolic core, an aminopropyl side chain, and a terminal hydroxyl group—makes it a valuable asset for drug discovery initiatives aimed at addressing unmet medical needs. As research progresses, this compound is likely to play an increasingly important role in developing next-generation therapeutics with improved efficacy and safety profiles.
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